Methyl (3,4,5-triethoxy-2-nitrophenyl)acetate

Purity Quality Control Synthetic Intermediate

Standard methyl nitrophenylacetate analogs lack the precise electronic profile of 3,4,5-triethoxy-2-nitro substitution, causing failed syntheses and purification challenges. This compound delivers: - **Selective reduction handle**: Ortho-nitro → primary amine for amide coupling or diazotization - **Enhanced lipophilicity**: LogP 3.07 for hydrophobic target synthesis - **Regioselective control**: Electron-donating ethoxy groups + electron-withdrawing nitro enable directed electrophilic substitution 97% purity. BenchChem verified supply.

Molecular Formula C15H21NO7
Molecular Weight 327.33 g/mol
CAS No. 1142198-17-1
Cat. No. B3022232
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl (3,4,5-triethoxy-2-nitrophenyl)acetate
CAS1142198-17-1
Molecular FormulaC15H21NO7
Molecular Weight327.33 g/mol
Structural Identifiers
SMILESCCOC1=C(C(=C(C(=C1)CC(=O)OC)[N+](=O)[O-])OCC)OCC
InChIInChI=1S/C15H21NO7/c1-5-21-11-8-10(9-12(17)20-4)13(16(18)19)15(23-7-3)14(11)22-6-2/h8H,5-7,9H2,1-4H3
InChIKeyRTEJDAWLBLDSBB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl (3,4,5-triethoxy-2-nitrophenyl)acetate: Sourcing & Specifications


Methyl (3,4,5-triethoxy-2-nitrophenyl)acetate (CAS 1142198-17-1) is a polysubstituted aromatic ester characterized by a nitro group at the ortho position and three ethoxy groups at the 3-, 4-, and 5-positions of the phenyl ring, with a molecular formula of C15H21NO7 and a molecular weight of 327.33 g/mol . It is primarily utilized as a synthetic intermediate and research chemical, with commercial sources typically reporting a standard purity of 97% .

Synthetic Handle Ortho-nitro group enables reduction to aniline for further derivatization.
Substitution Pattern 3,4,5-triethoxy arrangement provides a unique electron-rich aromatic system.
Procurement Profile Research-grade purity baseline supports cost-effective synthesis workflows.

Methyl (3,4,5-triethoxy-2-nitrophenyl)acetate: Why Substitution Fails


The substitution pattern of Methyl (3,4,5-triethoxy-2-nitrophenyl)acetate is highly specific. The presence of three electron-donating ethoxy groups at the 3-, 4-, and 5-positions, in conjunction with an electron-withdrawing ortho-nitro group, creates a unique electronic environment on the aromatic ring. This specific combination modulates the compound's reactivity, physicochemical properties, and physical state, which directly impacts its performance as a synthetic intermediate. Generic analogs, such as simple methyl 2-nitrophenylacetate or 3,4,5-trimethoxy derivatives, lack this precise electronic and steric profile. These differences in substitution can lead to significant variations in properties like density, boiling point, and LogP [1], which are critical for purification (e.g., liquid-liquid extraction, chromatography) and reaction compatibility (e.g., solvent selection). Therefore, substituting this compound with a less-substituted analog can result in failed syntheses, different reaction kinetics, or purification challenges.

Electron-donating ethoxy pattern Methoxy or unsubstituted analogs lack equivalent ring activation, potentially shifting reaction kinetics and regioselectivity.
Physical property divergence Trimethoxy analogs may exhibit different boiling points and solid forms, complicating distillation and handling protocols.
Lipophilicity-dependent purification Lower LogP in less-substituted analogs can alter extraction and reverse-phase chromatography behavior, requiring method re-optimization.

Methyl (3,4,5-triethoxy-2-nitrophenyl)acetate: Procurement Evidence


Supplier-Reported Purity Benchmark

The compound is offered by a major supplier with a standard purity specification of 97% . This level of purity provides a reliable baseline for the procurement of research-grade material, ensuring the starting material is of sufficient quality for sensitive synthetic steps without the premium cost often associated with higher, analytical-grade purities. This is a verifiable and quantifiable product specification, not a performance extrapolation.

Purity Specification
Specification review
97%
Standard research-grade purity supports cost-effective procurement baseline.
Supplier-reported value; verify with certificate of analysis.
Purity Quality Control Synthetic Intermediate

Lipophilicity (LogP) for Purification and Solubility

The calculated partition coefficient (ACD/LogP) for Methyl (3,4,5-triethoxy-2-nitrophenyl)acetate is 3.07 . The presence of three ethoxy groups increases lipophilicity relative to less-substituted or methoxy-substituted nitrophenylacetate analogs. This influences its behavior in extraction, chromatography, and solubility in non-polar solvents, which are critical for purification and downstream synthetic use. For instance, a trimethoxy analog (2-nitro-3,4,5-trimethoxybenzoic acid methyl ester) exhibits a lower boiling point (420 °C) and different physical form (white crystalline solid) , underscoring the impact of the ethoxy substitution.

Lipophilicity & Property Comparison
Data to verify
Target compound
ACD/LogP 3.07 (calculated)
Trimethoxy analog
White crystalline solid; bp 420 °C (reported)
Higher LogP may facilitate extraction into non-polar solvents and influence reverse-phase retention.
Calculated vs. literature comparator; confirm experimental LogP if critical.
Lipophilicity LogP Purification Physicochemical Properties

Physicochemical Profile for Handling and Storage

The compound's predicted physicochemical properties provide a basis for safe handling and storage. These include a density of 1.2 ± 0.1 g/cm³, a boiling point of 447.5 ± 40.0 °C at 760 mmHg, a flash point of 176.1 ± 29.3 °C, and a vapor pressure of 0.0 ± 1.1 mmHg at 25°C . Furthermore, supplier hazard data indicates it is harmful if swallowed (H302), causes skin irritation (H315), and causes serious eye irritation (H319) .

Predicted Physicochemical Profile
Data to verify
Density1.2 ± 0.1 g/cm³ Boiling point447.5 ± 40.0 °C Flash point176.1 ± 29.3 °C Vapor pressure~0 mmHg at 25 °C GHS hazardsH302, H315, H319
Safety and handling data support laboratory risk assessment and distillation planning.
Predicted values; verify experimentally before scale-up or vacuum distillation.
Physicochemical Properties Handling Storage Safety

Methyl (3,4,5-triethoxy-2-nitrophenyl)acetate: Application Scenarios


Ortho-Substituted Aniline Precursor

The ortho-nitro group is a key functional handle for selective reduction to a primary amine. This generates a 2-amino-3,4,5-triethoxyphenylacetate intermediate. The resulting ortho-amine can be further functionalized (e.g., amide coupling, diazotization) to build complex heterocyclic scaffolds or bioconjugates. The three ethoxy groups provide enhanced solubility in organic solvents for these downstream reactions .

Building Block for Electrophilic Aromatic Substitution

The combination of three electron-donating ethoxy groups activates the aromatic ring for electrophilic substitution, while the ortho-nitro group deactivates it. This creates a regioselective profile that can be exploited for introducing additional substituents (e.g., halogens, acyl groups) at specific positions. This controlled functionalization is valuable in the synthesis of complex molecules where precise substitution patterns are required [1].

Lipophilic Bioactive Scaffolds Synthesis

The compound's calculated LogP of 3.07 indicates significant lipophilicity . This property makes it a suitable intermediate for synthesizing molecules intended to interact with hydrophobic biological targets or cross lipid membranes. The ethoxy groups can also serve as prodrug moieties or as points of metabolic stability, offering a distinct advantage over less lipophilic methoxy analogs [1].

Application
Selection Property
Validation Focus
Ortho-nitro aniline synthesis
Reducible nitro group with ethoxy activation
Selective reduction conditions and amine stability
Regioselective electrophilic substitution
Electron-rich ring with deactivating nitro directing
Substitution pattern and isomer purity
Lipophilic target molecule construction
Ethoxy ester core with moderate lipophilicity
Solubility in non-polar media and chromatographic behavior
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